Cas no 2877708-23-9 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide structure
2877708-23-9 structure
商品名:N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
CAS番号:2877708-23-9
MF:C16H23N3O5S
メガワット:369.435922861099
CID:5330956
PubChem ID:37845067

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide 化学的及び物理的性質

名前と識別子

    • F6802-6716
    • 2877708-23-9
    • AKOS040878714
    • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
    • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hexahydro-4-(methylsulfonyl)-1H-1,4-diazepine-1-acetamide
    • インチ: 1S/C16H23N3O5S/c1-25(21,22)19-6-2-5-18(7-8-19)12-16(20)17-13-3-4-14-15(11-13)24-10-9-23-14/h3-4,11H,2,5-10,12H2,1H3,(H,17,20)
    • InChIKey: IHZHZRKBXUHRJC-UHFFFAOYSA-N
    • ほほえんだ: N1(CC(NC2=CC=C3OCCOC3=C2)=O)CCCN(S(C)(=O)=O)CC1

計算された属性

  • せいみつぶんしりょう: 369.13584202g/mol
  • どういたいしつりょう: 369.13584202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 565
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 96.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 13.16±0.20(Predicted)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6802-6716-10μmol
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
10μmol
$103.5 2023-09-07
Life Chemicals
F6802-6716-40mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
40mg
$210.0 2023-09-07
Life Chemicals
F6802-6716-2μmol
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
2μmol
$85.5 2023-09-07
Life Chemicals
F6802-6716-4mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
4mg
$99.0 2023-09-07
Life Chemicals
F6802-6716-20mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
20mg
$148.5 2023-09-07
Life Chemicals
F6802-6716-25mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
25mg
$163.5 2023-09-07
Life Chemicals
F6802-6716-5mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
5mg
$103.5 2023-09-07
Life Chemicals
F6802-6716-1mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
1mg
$81.0 2023-09-07
Life Chemicals
F6802-6716-100mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
100mg
$372.0 2023-09-07
Life Chemicals
F6802-6716-75mg
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide
2877708-23-9
75mg
$312.0 2023-09-07

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide 関連文献

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamideに関する追加情報

Comprehensive Analysis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide (CAS No. 2877708-23-9)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide (CAS No. 2877708-23-9) is a synthetic organic compound with a complex molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound features a 1,4-benzodioxin core linked to a 1,4-diazepane moiety via an acetamide bridge, further modified by a methanesulfonyl group. Such structural attributes make it a promising candidate for exploring novel therapeutic applications, particularly in the fields of central nervous system (CNS) disorders and inflammatory diseases.

The compound's unique architecture combines a dihydrobenzodioxin scaffold, known for its bioactivity in modulating neurotransmitter systems, with a 1,4-diazepane ring, which is frequently employed in drug design due to its conformational flexibility and ability to interact with diverse biological targets. The inclusion of a methanesulfonyl group enhances the molecule's solubility and potential pharmacokinetic properties, making it a subject of interest for drug discovery and medicinal chemistry optimization. Researchers are particularly intrigued by its potential role in targeting G protein-coupled receptors (GPCRs) and kinase signaling pathways, which are hot topics in contemporary biomedical research.

In the context of current trends, the compound aligns with growing demand for small-molecule therapeutics addressing neurodegenerative diseases such as Alzheimer's and Parkinson's. Its benzodioxin component has been associated with antioxidative and neuroprotective effects, while the diazepane moiety may contribute to modulating synaptic plasticity. These features resonate with frequent search queries like "new treatments for cognitive decline" and "GPCR-targeted drugs 2024", reflecting public and scientific interest in innovative CNS therapies.

From a synthetic chemistry perspective, the preparation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide involves multi-step organic transformations, including amide coupling reactions and sulfonylation processes. The compound's CAS No. 2877708-23-9 serves as a unique identifier in chemical databases, facilitating literature searches and patent investigations. Analytical characterization typically employs advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and HPLC purity analysis, which are standard practices in modern pharmaceutical development.

The pharmacological potential of this compound is further highlighted by its structural similarity to known dopamine receptor modulators and serotonin system affecting agents. This connection makes it relevant to trending discussions about mental health therapeutics and precision medicine approaches for neuropsychiatric conditions. The methanesulfonyl group in particular may influence the molecule's blood-brain barrier permeability, a critical factor in CNS drug development that frequently appears in search queries like "BBB penetration strategies" and "CNS drug design principles".

In biochemical assays, derivatives containing the 1,4-benzodioxin structure have demonstrated interesting activity profiles, ranging from enzyme inhibition to receptor binding properties. The current compound's additional 1,4-diazepane and methanesulfonyl modifications may offer improved selectivity and metabolic stability compared to simpler analogs. These aspects are particularly valuable in addressing common challenges in drug development, such as off-target effects and hepatic clearance, topics that generate substantial discussion in both academic and industry research forums.

As research continues on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide, its potential applications may extend beyond initial expectations. The compound's structural features make it a versatile scaffold for further structure-activity relationship (SAR) studies, particularly in the context of developing next-generation neurotherapeutics. Its relevance to current pharmaceutical trends is underscored by frequent searches for "novel heterocyclic compounds in drug discovery" and "multi-target directed ligands for complex diseases", reflecting the scientific community's pursuit of innovative treatment strategies.

From a commercial perspective, the compound represents an interesting case study in specialty chemical development, with potential applications in contract research organizations (CROs) and pharmaceutical intermediates markets. The presence of both benzodioxin and diazepane moieties in approved drugs suggests that this molecular framework may have favorable drug-likeness properties, a subject of perpetual interest in computational chemistry and molecular modeling circles.

In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methanesulfonyl-1,4-diazepan-1-yl)acetamide (CAS No. 2877708-23-9) embodies the complexity and promise of modern medicinal chemistry. Its structural features address multiple contemporary research priorities, from CNS drug discovery to the development of multi-pharmacology agents. As the scientific community continues to explore its potential, this compound may contribute valuable insights to ongoing efforts in personalized medicine and targeted therapy development, areas that consistently rank high in both academic literature and industry investment.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd